(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enantio PAF C-16 involves the esterification of 2-acetoxy-3-(hexadecyloxy)propyl with 2-(trimethylammonio)ethyl phosphate. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of enantio PAF C-16 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Enantio PAF C-16 undergoes various chemical reactions, including:
Oxidation: Enantio PAF C-16 can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert enantio PAF C-16 into its reduced forms.
Substitution: It can undergo substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include various phosphates and substituted derivatives of enantio PAF C-16 .
Scientific Research Applications
Enantio PAF C-16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phospholipid behavior and reactions.
Biology: Investigated for its role in cellular signaling and receptor-mediated responses.
Medicine: Explored for its potential therapeutic effects in conditions involving platelet aggregation and inflammation.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals
Mechanism of Action
Enantio PAF C-16 exerts its effects by binding to specific receptors on the surface of cells, particularly platelets. This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation and neutrophil release. The molecular targets include PAF receptors, and the pathways involved are primarily related to phosphoinositide metabolism .
Comparison with Similar Compounds
Similar Compounds
C16-PAF: A phospholipid mediator and platelet-activating factor with similar receptor-binding properties.
1-Hexadecyl-2-acetyl-glycero-3-phosphocholine: Another phospholipid with comparable biological activities.
Uniqueness
Enantio PAF C-16 is unique due to its specific enantiomeric form, which makes it biologically inactive compared to its active counterparts. This property allows researchers to study the effects of enantiomeric forms on cellular responses without the confounding effects of biological activity .
Properties
CAS No. |
117985-57-6 |
---|---|
Molecular Formula |
C26H54NO7P |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
[(2S)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m0/s1 |
InChI Key |
HVAUUPRFYPCOCA-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.